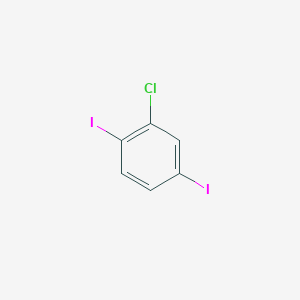

2-Chloro-1,4-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHBJKWMZWADHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695712 | |

| Record name | 2-Chloro-1,4-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-23-3 | |

| Record name | 2-Chloro-1,4-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Chloro 1,4 Diiodobenzene

Regioselective Halogenation Approaches

Regioselective halogenation aims to introduce halogen atoms at specific positions on the aromatic ring. This control is crucial for the synthesis of a precisely substituted compound like 2-Chloro-1,4-diiodobenzene.

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While halogens themselves are generally weak directing groups, their electronic influence and the potential for lithium-halogen exchange can complicate DoM strategies.

In the context of synthesizing this compound, a potential DoM approach would involve the lithiation of a suitable dihalobenzene precursor, such as 1-chloro-4-iodobenzene (B104392), followed by quenching with an iodinating agent. The chlorine atom would be expected to direct the lithiation to the C2 position. However, the presence of iodine introduces a competitive pathway of lithium-iodine exchange, which is often faster than deprotonation. This makes the direct ortho-iodination of 1-chloro-4-iodobenzene via a standard DoM protocol challenging. Overcoming this challenge would necessitate carefully controlled conditions, such as the use of specific lithium amide bases at low temperatures, to favor deprotonation over halogen exchange. Further research is required to establish a viable DoM-based synthesis of this compound.

Electrophilic aromatic substitution is a fundamental method for the introduction of iodine onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For the synthesis of this compound, a potential precursor for electrophilic iodination would be 1-chloro-2-iodobenzene or 1-chloro-4-iodobenzene.

Starting with 1-chloro-4-iodobenzene, the chlorine atom (an ortho-, para-director) and the iodine atom (also an ortho-, para-director) would both direct incoming electrophiles to the same positions. The chlorine at C1 and iodine at C4 would direct the incoming iodine to the C2 and C3 positions. The steric hindrance from the existing iodine atom at C4 might favor substitution at the C2 position, leading to the desired product.

Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine with an oxidizing agent. nih.gov Studies on the iodination of chlorinated aromatic compounds have shown that the reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity. nih.gov For instance, the use of silver salts like Ag₂SO₄ in conjunction with iodine can promote iodination. nih.gov

| Starting Material | Iodinating Agent | Catalyst/Conditions | Major Product(s) | Reference |

| 1-Chloro-4-iodobenzene | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Mixture of isomers | nih.gov |

| 1-Chloro-4-iodobenzene | Iodine / Silver Sulfate | Dichloromethane | Mixture of isomers | nih.gov |

This table is illustrative and based on general principles of electrophilic iodination; specific yields for this compound may vary.

Halogen exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. google.comsocietechimiquedefrance.fr In the context of aromatic compounds, these reactions are less common and often require harsh conditions or specific catalysts. A potential, though challenging, route to this compound via halogen exchange could involve a precursor such as 2-chloro-1,4-dibromobenzene. The bromine atoms could then be selectively exchanged for iodine. However, achieving selective exchange of two aromatic bromines for iodines while leaving the chlorine untouched would be a significant synthetic hurdle. This type of transformation is not a commonly reported high-yield synthesis for this specific compound.

Precursor-Based Synthetic Routes

These methods start with molecules that already contain some of the required halogen atoms and/or a functional group that can be readily converted to a halogen.

The synthesis of this compound from a more complex halogenated benzene, such as a hypothetical chlorobromodiiodobenzene, would likely involve the selective removal of the bromine atom. This could potentially be achieved through methods like catalytic hydrogenation or reductive dehalogenation. However, achieving selectivity in such a reaction, where multiple different halogens are present, would be extremely challenging and is not a standard synthetic approach for this target molecule.

A more established and efficient route to this compound involves the use of an aryl amine precursor, which is then converted to the target compound via a Sandmeyer-type reaction. wikipedia.org The most common starting material for this synthesis is 2,5-dichloroaniline. google.comgoogle.com

The synthesis proceeds in two main steps:

Diazotization: The amino group of 2,5-dichloroaniline is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). google.com

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is replaced by an iodide ion to form 1,4-dichloro-2-iodobenzene. To arrive at the final product, a subsequent iodination step would be required, or a starting material that already contains one iodine atom would be necessary.

A more direct approach starts from 2-chloro-4-iodoaniline. Diazotization of this precursor followed by a Sandmeyer reaction with potassium iodide would directly yield this compound.

| Precursor | Reagents | Reaction Type | Product | Reported Yield |

| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄; 2. KI | Diazotization, Sandmeyer Reaction | 1,4-Dichloro-2-iodobenzene (intermediate) | Not specified for this intermediate |

| 2-Chloro-4-iodoaniline | 1. NaNO₂, HCl; 2. KI | Diazotization, Sandmeyer Reaction | This compound | Moderate to Good |

This table summarizes a common and effective synthetic pathway.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These factors not only influence the reaction rate and conversion but also the regioselectivity and the formation of byproducts. For multi-step syntheses, such as those employing the Sandmeyer reaction, the conditions for both the diazotization and the subsequent nucleophilic substitution must be fine-tuned.

The choice of solvent and catalyst is a critical determinant of the efficiency and outcome of the synthesis of this compound. In methods such as the Sandmeyer reaction, the solvent must be capable of dissolving the starting materials and intermediates, while also facilitating the desired chemical transformation.

Solvent Effects:

The polarity and proticity of the solvent can significantly impact the stability of the diazonium salt intermediate in a Sandmeyer-type reaction. Protic solvents, such as water and alcohols, are often used for the diazotization step due to their ability to solvate the diazonium cation. For the subsequent iodination step, a variety of solvents can be employed. For instance, in the synthesis of aryl iodides from diazonium salts, solvents like diiodomethane have been noted as a choice for achieving good yields. wikipedia.org Acetonitrile is another solvent that has shown promise in Sandmeyer reactions, offering a good balance between conversion and selectivity. nih.gov

The table below illustrates the hypothetical effect of different solvents on the yield of this compound in a Sandmeyer-type reaction, based on general principles and data from analogous reactions.

| Solvent | Dielectric Constant (approx.) | Hypothetical Yield (%) | Observations |

|---|---|---|---|

| Water | 80.1 | 65 | Good for diazotization, but may lead to side reactions (e.g., phenol formation) in the substitution step. |

| Acetonitrile | 37.5 | 75 | Good solubility for reactants and catalyst, often leads to cleaner reactions. nih.gov |

| Diiodomethane | 5.3 | 80 | Favored for the synthesis of iodoarenes, may enhance the incorporation of iodine. wikipedia.org |

| N,N-Dimethylformamide (DMF) | 36.7 | 70 | High boiling point allows for a wider range of reaction temperatures. |

Catalysis:

The Sandmeyer reaction traditionally employs copper(I) salts as catalysts to facilitate the substitution of the diazonium group with a halide. wikipedia.orgbyjus.com For the synthesis of this compound, a copper(I) iodide (CuI) catalyst would be the logical choice for the iodination step. The catalytic cycle is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. This radical then reacts with the iodide from the copper(II) iodide species formed in the process, yielding the final product and regenerating the copper(I) catalyst. wikipedia.org

Recent advancements have explored the use of other transition metal salts, including copper(II), iron(III), and cobalt(III), in Sandmeyer-type reactions. wikipedia.org Furthermore, catalyst systems can be enhanced with the addition of ligands, such as 1,10-phenanthroline, which can improve the solubility and reactivity of the copper catalyst, leading to higher yields. nih.gov

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough evaluation of temperature and pressure effects on the reaction. These parameters are critical for ensuring safety, controlling reaction kinetics, and maximizing product yield and purity on a larger scale.

Temperature Considerations:

Temperature control is paramount in the synthesis of this compound, particularly during the diazotization step of a Sandmeyer reaction. This step is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.

For the subsequent iodination step, the temperature can be raised to facilitate the substitution reaction. The optimal temperature will depend on the specific substrate, solvent, and catalyst used. Generally, temperatures ranging from room temperature to around 60-80 °C are employed. acs.org Careful monitoring and control of the temperature are crucial to prevent unwanted side reactions and decomposition of the product. Reaction calorimetry studies are often performed during scale-up to understand the thermal profile of the reaction and to design appropriate cooling systems to manage any exotherms. acs.org

The following table provides a hypothetical representation of the effect of temperature on the yield and reaction time for the iodination step in the synthesis of this compound.

| Temperature (°C) | Hypothetical Yield (%) | Approximate Reaction Time (hours) | Observations |

|---|---|---|---|

| 25 (Room Temperature) | 70 | 6 | Slower reaction rate, but potentially fewer side products. |

| 50 | 85 | 3 | Increased reaction rate with good yield. Optimal for many Sandmeyer reactions. |

| 75 | 80 | 1.5 | Faster reaction, but may lead to increased byproduct formation and potential decomposition. |

| 100 | 65 | <1 | Significant decomposition of product and/or intermediates likely. |

Pressure Considerations:

For the synthesis of this compound via methods like the Sandmeyer reaction, the reaction is typically carried out at atmospheric pressure. The primary consideration regarding pressure is the evolution of nitrogen gas during the decomposition of the diazonium salt. In a large-scale reaction, the rate of gas evolution must be carefully controlled to prevent a rapid pressure buildup in the reactor, which could pose a significant safety hazard. This is often managed by the controlled, slow addition of one of the reactants, such as the sodium nitrite solution during diazotization, or the diazonium salt solution to the heated catalyst mixture. acs.org

While the synthesis is generally not performed under high pressure, in some specialized cases, elevated pressures could be used to influence reaction rates or to handle gaseous reactants. However, for the common synthetic routes to this compound, this is not a standard practice. The focus remains on the safe management of gas evolution at atmospheric pressure.

Iii. Reactivity and Advanced Reaction Chemistry of 2 Chloro 1,4 Diiodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloro-1,4-diiodobenzene serves as a versatile substrate for these transformations. The inherent differences in halogen reactivity allow for selective reactions, where the iodine atoms are substituted while the chlorine atom remains intact, acting as a synthetic handle for subsequent transformations.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used reaction for creating C-C bonds. mdpi.com In the case of this compound, the high reactivity of the C-I bonds compared to the C-Cl bond allows for selective coupling at the iodine-bearing positions. Studies on di- and polyhalogenated arenes have established that the choice of catalyst, ligands, and reaction conditions can influence the selectivity between two identical halogens. researchgate.netnih.gov

The relative reactivity of the two iodine atoms in this compound can be influenced by the steric hindrance imposed by the adjacent chlorine atom. The C-I bond at position 4 is less sterically hindered than the C-I bond at position 1, which is ortho to the chlorine. This can lead to preferential mono-coupling at the C-4 position under carefully controlled conditions. By adjusting stoichiometry and reaction times, it is possible to favor either mono- or di-alkylation at the iodine positions.

For instance, reacting this compound with one equivalent of an arylboronic acid would be expected to yield a mixture of 2-chloro-4-iodo-1,1'-biphenyl and 2-chloro-1-iodo-1,1'-biphenyl, with the former likely predominating due to reduced steric hindrance. Using two or more equivalents of the boronic acid would lead to the disubstituted product, 2-chloro-1,4-diphenylbenzene.

Table 1: Illustrative Suzuki-Miyaura Reaction Selectivity

| Entry | Arylboronic Acid (Equivalents) | Catalyst/Ligand | Expected Major Product | Expected Minor Product(s) |

|---|---|---|---|---|

| 1 | Phenylboronic acid (1.0) | Pd(PPh₃)₄ | 2-Chloro-4-iodo-1,1'-biphenyl | 3-Chloro-4'-iodo-1,1'-biphenyl, 2-Chloro-1,4-diphenylbenzene |

| 2 | Phenylboronic acid (2.2) | Pd(dppf)Cl₂ | 2-Chloro-1,4-diphenylbenzene | Mono-coupled products |

| 3 | 4-Methoxyphenylboronic acid (1.1) | Pd(OAc)₂ / SPhos | 2-Chloro-4-iodo-4'-methoxy-1,1'-biphenyl | Isomeric mono-adduct, Di-adduct |

This table is illustrative and based on established principles of Suzuki-Miyaura coupling selectivity.

The Heck reaction, coupling an unsaturated halide with an alkene, and the Sonogashira coupling, coupling a halide with a terminal alkyne, also exploit the differential reactivity of the halogens in this compound.

In Sonogashira coupling , the C-I bonds readily react under standard conditions (a palladium catalyst and a copper(I) co-catalyst) while the C-Cl bond is unreactive. wikipedia.orgorganic-chemistry.org This allows for the selective synthesis of mono- or di-alkynylated products. Regioselectivity between the two C-I bonds is influenced by both steric factors and the electronic nature of the catalyst system. researchgate.netrsc.org For example, coupling with one equivalent of a terminal alkyne like phenylacetylene (B144264) would preferentially occur at the less hindered C-4 position.

The Heck reaction follows similar selectivity principles. The reaction of this compound with an alkene such as styrene (B11656) or butyl acrylate (B77674) would proceed via oxidative addition at the C-I bonds. researchgate.net Controlling the stoichiometry allows for the synthesis of mono- or di-alkenylated products, leaving the C-Cl bond available for further functionalization.

Table 2: Heck and Sonogashira Coupling with this compound

| Reaction | Coupling Partner (Equivalents) | Catalyst System | Expected Major Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene (1.0) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Chloro-2-iodo-4-(phenylethynyl)benzene |

| Sonogashira | Phenylacetylene (2.5) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Chloro-2,5-bis(phenylethynyl)benzene |

| Heck | Styrene (1.1) | Pd(OAc)₂, P(o-tol)₃ | (E)-1-Chloro-2-iodo-4-styrylbenzene |

| Heck | Styrene (2.2) | Pd(OAc)₂, P(o-tol)₃ | (1E,1'E)-1-Chloro-2,5-distyrylbenzene |

This table illustrates expected outcomes based on typical reaction selectivity.

Negishi (organozinc reagents) and Kumada (Grignard reagents) couplings involve more reactive organometallic reagents compared to Suzuki-Miyaura coupling. organic-chemistry.orgethz.ch This heightened reactivity can sometimes lead to challenges in controlling selectivity, but it also enables reactions with less reactive halides. However, for this compound, the C-I bonds remain the primary sites of reaction.

In a Negishi coupling , an organozinc reagent will react preferentially at the iodine positions. The high reactivity of these reagents makes selective mono-alkylation challenging, often requiring low temperatures and careful control of stoichiometry.

The Kumada coupling uses highly basic and nucleophilic Grignard reagents, which readily couple with aryl iodides. organic-chemistry.orgubc.ca The reaction is extremely fast, and achieving mono-substitution selectively at one of the iodine positions requires precise control over reaction conditions. The C-Cl bond would typically remain unreacted unless more forcing conditions or specific nickel catalysts designed for aryl chloride activation are used.

The ability to selectively functionalize one position over another in a polyhalogenated compound is a significant goal in organic synthesis. acs.org For a substrate like this compound, site-selectivity is governed by several factors:

Inherent Halogen Reactivity : The primary factor is the difference in bond dissociation energy and susceptibility to oxidative addition (I > Br > Cl). This allows for selective coupling at the C-I bonds without disturbing the C-Cl bond.

Steric Effects : The chlorine atom at C-2 sterically encumbers the iodine at C-1 more than the iodine at C-4. This steric hindrance can be exploited to achieve selective mono-functionalization at the C-4 position. researchgate.net

Catalyst and Ligand Control : The choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand can fine-tune the steric and electronic properties of the catalytic complex, influencing which C-I bond reacts first. rsc.org Bulky ligands can enhance selectivity for the less sterically hindered position.

Reaction Conditions : Temperature, reaction time, and the stoichiometry of the coupling partner are critical variables. Lower temperatures and sub-stoichiometric amounts of the nucleophile favor mono-functionalization.

These principles allow for a stepwise approach to building molecular complexity, where the two iodine atoms are replaced sequentially, followed by a final coupling reaction at the more robust chlorine site.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is fundamentally different from the metal-catalyzed reactions described above. A key requirement for an SNAr reaction is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.comyoutube.com

This compound lacks any strong electron-withdrawing groups. Halogens themselves are deactivating via induction but weakly electron-donating via resonance. Consequently, the aromatic ring is not sufficiently electron-poor to be susceptible to attack by common nucleophiles under standard SNAr conditions. Forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide or sodium hydroxide (B78521) at high pressure), would be required to induce a substitution, which may proceed through a benzyne (B1209423) intermediate rather than a standard SNAr mechanism. pressbooks.pub

Under the strongly basic conditions that might be employed to attempt an SNAr reaction on an unactivated ring like this compound, a competing side reaction known as halogen migration or "halogen dance" can occur. This process involves the deprotonation of an aromatic C-H bond by a strong base, followed by migration of a halogen atom to the newly formed carbanionic center.

For this compound, treatment with a very strong base (e.g., an alkyl lithium or lithium diisopropylamide) could potentially lead to a mixture of constitutional isomers. For example, deprotonation at C-3 followed by iodine migration could lead to the formation of 1-chloro-2,4-diiodobenzene (B2397444) or other isomers. This phenomenon complicates synthetic routes that rely on strongly basic conditions and represents a potential competing pathway to substitution, further limiting the utility of SNAr for this specific compound.

Radical Reactions and Photochemistry

The carbon-iodine bonds in this compound are significantly weaker than the carbon-chlorine bond, making them susceptible to homolytic cleavage under photochemical conditions. This selective bond scission is the basis for its participation in radical reactions.

Aryl halides, particularly iodoarenes, can undergo photo-induced transformations to generate aryl radicals. nih.gov This process is typically initiated by the absorption of ultraviolet light, which provides the energy necessary to cleave the C-I bond. The photolysis of polyhalogenated aromatic compounds often leads to dehalogenation, with the iodine atom being the most labile. rsc.org In the case of this compound, irradiation would be expected to selectively cleave one of the C-I bonds, forming a chloro-iodophenyl radical. These highly reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

The general mechanism for the photo-induced formation of an aryl radical from an aryl iodide can be depicted as follows:

Ar-I + hν → Ar• + I•

This initial bond cleavage is a key step that opens up pathways for various synthetic applications. The generated aryl radical is a versatile intermediate in organic synthesis. nih.gov

The formation of aryl radicals from aryl halides can be facilitated by the formation of electron donor-acceptor (EDA) complexes. urfu.ru In this process, an electron donor molecule interacts with the aryl halide (the electron acceptor) to form a complex that can absorb light at a longer wavelength (often in the visible region) than the aryl halide alone. urfu.ru Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to the formation of a radical anion of the aryl halide. This radical anion can then fragment to produce an aryl radical and a halide anion.

While specific studies on this compound are not prevalent, the general principle suggests that it could form EDA complexes with suitable electron donors. The presence of two electron-withdrawing iodine atoms would enhance its acceptor properties. A plausible mechanism involving an EDA complex is shown below:

Ar-I + D → [Ar-I---D] (EDA complex)

[Ar-I---D] + hν → [Ar-I•⁻---D•⁺]

[Ar-I•⁻---D•⁺] → Ar• + I⁻ + D•⁺

This method of generating aryl radicals is advantageous as it often proceeds under milder conditions compared to direct photolysis. urfu.ru

Metalation and Halogen Dance Reactions

The presence of multiple halogen atoms on the benzene (B151609) ring of this compound makes it a candidate for metalation and subsequent rearrangement reactions, such as the halogen dance.

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. This reaction is typically observed in polyhalogenated aromatic compounds and is driven by the formation of a more stable carbanionic intermediate. The mechanism generally involves the deprotonation of the aromatic ring by a strong base to form an aryl anion. This anion can then attack a halogen atom on the same or another molecule, leading to the migration of the halogen.

Halogen/metal exchange is a common method for the preparation of organometallic reagents. This reaction involves the exchange of a halogen atom in an organic halide with a metal atom from an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making the iodine atoms in this compound the most susceptible to this reaction. wikipedia.org

Treatment of this compound with an organolithium reagent like n-butyllithium would be expected to result in a selective iodine-lithium exchange at either the 1- or 4-position. The position of the exchange could be influenced by steric and electronic factors. The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce new functional groups onto the aromatic ring.

The general scheme for a halogen-metal exchange is as follows:

Ar-I + R-Li → Ar-Li + R-I

The selectivity of this reaction for iodine over chlorine makes it a valuable tool for the regioselective functionalization of this compound.

In addition to the halogen dance, polyhalogenated benzenes can undergo other types of rearrangements, often under harsh reaction conditions. These pathways can be influenced by factors such as the nature of the base, the solvent, and the temperature. While specific rearrangement pathways for this compound are not well-documented, general principles suggest that under strongly basic conditions, elimination-addition reactions via aryne intermediates could occur, leading to a mixture of positional isomers. However, the halogen dance is often a more facile process for polyiodo-substituted benzenes.

Iv. Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the precise structure of 2-chloro-1,4-diiodobenzene. Both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of the hydrogen and carbon atoms in the molecule.

Elucidating Complex Coupling Patterns and Regiochemistry

The ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern for the three aromatic protons. The distinct chemical environment of each proton, influenced by the adjacent chloro and iodo substituents, would result in unique chemical shifts. The coupling between these non-equivalent protons would lead to a series of doublets or doublet of doublets, and the magnitude of the coupling constants (J-values) would be indicative of their relative positions (ortho, meta). Analysis of these coupling patterns is crucial for unequivocally confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | Higher frequency | Doublet | ortho-coupling |

| H-5 | Intermediate frequency | Doublet of doublets | ortho- and meta-coupling |

| H-6 | Lower frequency | Doublet | meta-coupling |

Note: This is a predictive table based on general principles; actual experimental values are not available.

The broadband proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each carbon atom, confirming the lack of symmetry in the molecule. The chemical shifts would be influenced by the electronegativity and heavy atom effects of the chlorine and iodine substituents.

Application of Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the regiochemistry by observing correlations between, for instance, a proton and the carbons bearing the halogen substituents.

X-ray Crystallography for Solid-State Structure Analysis

Conformation and Packing in Crystalline Structures

X-ray crystallography would reveal how molecules of this compound pack in the crystal lattice. This includes the determination of the unit cell parameters and the spatial arrangement of the molecules. The planarity of the benzene ring and the orientation of the substituents would be precisely determined.

Analysis of Intermolecular Interactions, including Halogen Bonding

A key aspect of the crystal structure analysis would be the investigation of intermolecular interactions. Given the presence of two iodine atoms and a chlorine atom, it is highly probable that halogen bonding plays a significant role in the crystal packing. nih.govnih.gov Iodine, in particular, is a strong halogen bond donor. The analysis would focus on identifying short contacts between the halogen atoms of one molecule and electron-rich regions (such as other halogen atoms or the aromatic π-system) of neighboring molecules. The directionality and distances of these interactions would be characterized to understand their strength and influence on the supramolecular architecture. nih.govnih.gov Other interactions, such as π-π stacking, would also be analyzed.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bonding | I | I, Cl, π-system |

| Halogen Bonding | Cl | I, Cl, π-system |

| π-π Stacking | Aromatic ring | Aromatic ring |

Note: This table represents potential interactions based on the molecular structure; experimental confirmation is required.

Mass Spectrometry for Mechanistic Insights (Excluding Basic Identification)

High-resolution mass spectrometry (HRMS) would accurately determine the molecular weight of this compound, confirming its elemental composition. Beyond basic identification, advanced mass spectrometry techniques can provide insights into the molecule's fragmentation pathways and reactivity.

By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecular ion can be studied in detail. The cleavage of the carbon-halogen bonds would be expected to be a prominent fragmentation pathway. youtube.comlibretexts.org The relative abundance of the resulting fragment ions can provide information about the relative strengths of the C-Cl and C-I bonds. The characteristic isotopic pattern of chlorine would also be observable in the fragments containing this atom. Studying these fragmentation mechanisms can help in understanding the intrinsic stability of different parts of the molecule.

Fragmentation Pathways and Isotopic Labeling Studies

The fragmentation of this compound under mass spectrometry conditions, typically electron ionization (EI), is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds of the aromatic ring, making the cleavage of a C-I bond the most probable initial fragmentation step.

The expected fragmentation pathways would proceed through a series of halogen atom losses. The initial ionization produces the molecular ion [C₆H₃ClI₂]⁺. This ion can then undergo sequential loss of the two iodine atoms, followed by the loss of the chlorine atom, and eventual fragmentation of the benzene ring itself. The stability of the aromatic ring means that fragments retaining this structure, such as the phenyl-type cations, are particularly common. docbrown.infochemguide.co.ukyoutube.com

Key characteristics of the mass spectrum would include the isotopic signature of chlorine. Fragments containing a chlorine atom will appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infolibretexts.org

Table 1: Predicted Fragmentation Pathways for this compound Note: m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I).

| Ion Fragment | Formula | m/z (approx.) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₆H₃ClI₂]⁺ | 364 | Ionization of the parent molecule |

| Iodine Loss | [C₆H₃ClI]⁺ | 237 | [C₆H₃ClI₂]⁺ → [C₆H₃ClI]⁺ + I• |

| Di-iodine Loss | [C₆H₃Cl]⁺ | 110 | [C₆H₃ClI]⁺ → [C₆H₃Cl]⁺ + I• |

| Chloro-iodine Loss | [C₆H₃I]⁺ | 202 | [C₆H₃ClI]⁺ → [C₆H₃I]⁺ + Cl• |

| Phenyl Cation | [C₆H₃]⁺ | 75 | Fragmentation of halogenated phenyl ions |

Isotopic labeling is a powerful technique for unequivocally determining these fragmentation mechanisms. wikipedia.orgcernobioscience.com By synthesizing this compound with a ¹³C atom at a specific position on the ring, the fate of that carbon atom during fragmentation can be tracked using mass spectrometry. For instance, if the initial C-I bond cleavage is followed by rearrangements of the ring before the second iodine is lost, ¹³C labeling would reveal the scrambling of carbon atoms. Similarly, deuterium (B1214612) (²H) labeling could be employed to investigate any hydrogen rearrangements that might occur during the fragmentation process. simsonpharma.com While specific isotopic labeling studies on this compound are not prevalent in the literature, the methodology remains a fundamental tool for elucidating complex fragmentation patterns. wikipedia.orgcernobioscience.comsimsonpharma.com

Ultrafast Spectroscopy for Excited State Dynamics (e.g., Photodissociation)

The presence of heavy iodine atoms profoundly influences the excited-state dynamics of this compound, making photodissociation a dominant relaxation pathway. Ultrafast laser spectroscopy techniques, with femtosecond (10⁻¹⁵ s) time resolution, are essential to observe these rapid processes directly. arxiv.org

Time-Resolved Photoelectron Spectroscopy (TRPES) is an experimental technique that provides detailed information about the electronic structure and population dynamics of molecules as they evolve in an excited state. attolight.com In a typical TRPES experiment, a "pump" laser pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse ionizes it. By analyzing the kinetic energy of the ejected photoelectrons at different delay times, one can map the flow of population through various electronic states.

While TRPES data for this compound is not specifically available, the behavior of related iodoaromatic compounds provides a strong basis for prediction. Studies on iodobenzene, for example, reveal that upon excitation to its A-band, the C-I bond dissociates on an ultrafast timescale of tens to hundreds of femtoseconds. nih.gov This is in stark contrast to chlorobenzene, where the excited-state lifetime is much longer, on the order of picoseconds, and relaxation occurs primarily through slower internal conversion processes. pku.edu.cn

For this compound, excitation with an appropriate UV wavelength would populate ππ* states. Due to the presence of the C-I bonds, these excited states are expected to rapidly couple to dissociative nσ* states, leading to the fission of one or both C-I bonds. The TRPES signature would likely be a very rapid decay of the signal associated with the initially excited state, corresponding to the molecule leaving the Franck-Condon region on a timescale of <100 fs as the C-I bond extends.

Table 2: Comparison of Excited-State Lifetimes for Related Halobenzenes

| Compound | Excited State | Dominant Decay Channel | Lifetime |

|---|---|---|---|

| Chlorobenzene | S₁ (ππ) | Internal Conversion | ~749 ps pku.edu.cn |

| Iodobenzene | nσ / ππ | Photodissociation (C-I cleavage) | ~200-300 fs nih.gov |

| This compound (Predicted) | ππ | Photodissociation (C-I cleavage) | <100 fs |

Spin-orbit coupling (SOC) is an interaction between an electron's spin and its orbital motion. This effect becomes exceptionally strong in molecules containing heavy atoms, such as iodine, a phenomenon known as the "heavy-atom effect." rsc.orgwhiterose.ac.uk SOC plays a decisive role in the photochemistry of this compound by facilitating transitions between electronic states of different spin multiplicity, specifically from singlet states (S) to triplet states (T), a process known as intersystem crossing (ISC). youtube.comaps.org

Upon photoexcitation, the molecule is typically promoted from its singlet ground state (S₀) to an excited singlet state (S₁). In molecules without heavy atoms, this excited state would relax via fluorescence or internal conversion, processes that conserve spin. However, in this compound, the strong SOC induced by the two iodine atoms provides an efficient pathway for the molecule to transition from the S₁ state to a nearby triplet state (e.g., T₁). rsc.org

This ISC process is often extremely fast, occurring on sub-picosecond timescales. rsc.org Many of the triplet states in iodoaromatic compounds are repulsive or "dissociative" in nature along the C-I bond coordinate. Therefore, once the molecule populates a dissociative triplet state via SOC-mediated ISC, the C-I bond breaks rapidly, leading to the formation of radical fragments. This S₁ → Tₙ → dissociation pathway is the primary mechanism for the ultrafast photodissociation observed in these systems. The relative orientation of the heavy atoms within the molecule can further influence the magnitude of the SOC and the efficiency of the ISC process. rsc.org

Table 3: Role of Spin-Orbit Coupling in Photodissociation

| Process | Description | Mediated By | Consequence for this compound |

|---|---|---|---|

| Photoexcitation | Absorption of a photon promotes the molecule to an excited singlet state (S₁). | UV Photon | Initiates the photochemical process. |

| Intersystem Crossing (ISC) | Rapid, non-radiative transition from the excited singlet state (S₁) to a triplet state (Tₙ). | Strong Spin-Orbit Coupling (Heavy-Atom Effect) | Efficiently populates dissociative triplet states on a femtosecond timescale. |

| Dissociation | The molecule fragments, typically by breaking the weakest bond, upon entering a repulsive electronic state. | Population of a Dissociative Triplet State | Ultrafast cleavage of one or both Carbon-Iodine bonds. |

V. Theoretical and Computational Chemistry of 2 Chloro 1,4 Diiodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-1,4-diiodobenzene at the atomic and electronic levels. These methods provide a framework for investigating the molecule's electronic structure, stability, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of chemical properties and reactivity indices. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative chlorine and iodine atoms create distinct electronic environments on the benzene (B151609) ring. The iodine atoms, due to their polarizability, can exhibit positive σ-holes along the C-I bond axis, making them potential sites for halogen bonding interactions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low | Presence of electron-withdrawing halogens |

| LUMO Energy | Low | Significant electrophilicity due to iodine and chlorine |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability |

| Molecular Dipole Moment | Non-zero | Asymmetrical substitution pattern |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly suited for studying the excited states and potential energy surfaces (PES) of molecules like this compound. These calculations can provide valuable information about the molecule's photochemistry and spectroscopic behavior.

The potential energy surface represents the energy of a molecule as a function of its geometry. For this compound, the PES would describe how the energy changes with the stretching and bending of the C-Cl, C-I, and C-H bonds, as well as the torsional angles of the substituents relative to the benzene ring. Minima on the PES correspond to stable isomers or conformers, while saddle points represent transition states for chemical reactions.

Studying the excited states of this compound is crucial for understanding its response to light. Ab initio methods such as Configuration Interaction (CI) and Coupled Cluster (CC) theory can be used to calculate the energies and properties of these excited states. The nature of the electronic transitions, such as n→π* or π→π*, can be determined, providing insight into the molecule's UV-Vis absorption spectrum. Furthermore, the PES of the excited states can reveal pathways for photochemical reactions, such as photodissociation of the carbon-halogen bonds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment.

In a condensed phase (liquid or solid), this compound molecules will interact with each other through van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. MD simulations can model these interactions and predict bulk properties such as density and heat of vaporization. The simulations can also provide a detailed picture of the local structure and dynamics of the molecules in a liquid or solution.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity of this compound and the selectivity of its reactions.

A key aspect of the reactivity of this compound is the mobility of its halogen atoms, particularly in nucleophilic aromatic substitution reactions. Computational chemistry can be used to assess the relative leaving group ability of the chlorine and iodine atoms. This is typically done by calculating the activation energies for the substitution at each halogenated position.

The bond dissociation energy (BDE) of the C-Cl and C-I bonds can also be calculated to provide an indication of their relative strengths. Generally, the C-I bond is weaker and more polarizable than the C-Cl bond, suggesting that the iodine atoms would be more susceptible to cleavage. DFT calculations can provide quantitative estimates of these BDEs.

Furthermore, the regioselectivity of reactions can be predicted by examining the stability of the reaction intermediates (e.g., Meisenheimer complexes in nucleophilic aromatic substitution). The position that leads to the most stable intermediate is generally the preferred site of reaction. For this compound, the electronic effects of the three halogen substituents will collectively determine the most favorable position for nucleophilic attack.

Modeling Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental means alone. By modeling the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and determine the activation energies that govern reaction rates and selectivity. This is particularly valuable for understanding the regioselectivity observed in cross-coupling reactions of di- and tri-substituted halobenzenes.

A primary focus of computational studies on molecules like this compound is the investigation of transition states in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two iodine atoms and one chlorine atom on the benzene ring presents an interesting challenge in regioselectivity, as the C-I bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed cycles.

The generally accepted mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling, often using Density Functional Theory (DFT), can be employed to calculate the energy barriers for each of these steps.

In the context of this compound, the initial oxidative addition of the aryl halide to a low-valent palladium complex is the first point of selectivity. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition will preferentially occur at one of the C-I sites. However, the electronic and steric environment of the two iodine atoms is different, which can lead to a preference for one over the other.

For instance, in a hypothetical Sonogashira coupling reaction, computational modeling could be used to compare the activation energies for the oxidative addition at the C1-I and C4-I positions. The transition state for this step would involve the breaking of the C-I bond and the formation of new Pd-C and Pd-I bonds. The calculated geometries and energies of these two competing transition states would reveal the intrinsic electronic preference for one site over the other.

Subsequent steps, such as transmetalation (where the organic group from the coupling partner is transferred to the palladium center) and reductive elimination (which forms the final product and regenerates the palladium catalyst), also have their own characteristic transition states and energy barriers that can be modeled.

A key aspect that can be investigated computationally is the influence of ligands on the palladium catalyst, which can have a profound effect on regioselectivity. Research on analogous compounds, such as 9-substituted-6-chloro-2,8-diiodopurines, has shown that the choice of phosphine (B1218219) ligands can direct the reaction to a specific C-I bond. rsc.org Monodentate ligands might favor one position, while bidentate ligands could favor the other. rsc.org Computational modeling can rationalize these experimental observations by calculating the energies of the transition states for the oxidative addition step with different ligands coordinated to the palladium center. The steric and electronic properties of the ligands influence the stability of the transition states, thereby altering the reaction pathway.

Below are illustrative data tables representing the type of information that could be generated from a DFT study on the regioselective Sonogashira coupling of this compound with phenylacetylene (B144264), catalyzed by a palladium complex with different ligands.

Table 1: Calculated Activation Energies (ΔG‡, in kcal/mol) for the Oxidative Addition Step

| Ligand | Oxidative Addition at C1-I | Oxidative Addition at C4-I |

| PPh₃ (monodentate) | 15.2 | 16.8 |

| dppf (bidentate) | 17.5 | 16.1 |

Note: These are hypothetical values for illustrative purposes.

This hypothetical data suggests that with a monodentate ligand like triphenylphosphine (B44618) (PPh₃), the oxidative addition is kinetically favored at the C1 position, which is ortho to the chlorine atom. Conversely, with a bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the reaction is predicted to preferentially occur at the C4 position.

Table 2: Key Geometric Parameters of the Calculated Transition States for Oxidative Addition with PPh₃

| Parameter | Transition State at C1-I | Transition State at C4-I |

| Pd-C distance (Å) | 2.15 | 2.18 |

| Pd-I distance (Å) | 2.65 | 2.63 |

| C-I bond length (Å) | 2.45 (elongated) | 2.48 (elongated) |

Note: These are hypothetical values for illustrative purposes.

By analyzing the geometries of the transition states, further insights can be gained into the steric and electronic factors that control the reaction's regioselectivity. The modeling of reaction mechanisms and transition states for this compound thus provides a molecular-level understanding of its reactivity, guiding the rational design of selective synthetic methodologies.

Vi. Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The unique substitution pattern of 2-Chloro-1,4-diiodobenzene allows it to serve as a foundational unit in the construction of intricate molecular frameworks, from high-performance polymers to precisely engineered organic compounds.

Precursors for Poly(phenylene polysulfide) Networks and other Polymers

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.org The synthesis of PPS and related poly(phenylene polysulfide) networks often involves the polycondensation of dihalogenated aromatic compounds with a sulfur source. wikipedia.orgahmadullins.com this compound can serve as a monomer in such polymerizations. The greater reactivity of the carbon-iodine bonds compared to the carbon-chlorine bond allows for the initial formation of the polymer backbone through the displacement of the iodine atoms. The less reactive chlorine atom can remain on the polymer backbone, offering a site for subsequent cross-linking or functionalization, thereby enabling the tuning of the final material's properties. For instance, in reactions with sodium sulfide, the iodine atoms would be preferentially substituted to form the poly(thio-1,4-phenylene) backbone, leaving the chloro group intact for further modifications. researchgate.net This approach allows for the creation of more complex and functionalized PPS-type materials. nih.gov

| Monomer | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|---|

| 1,4-Dichlorobenzene | Poly(thio-1,4-phenylene) | 92 °C | 275 °C |

| 1,4-Diiodobenzene (B128391) | Poly(thio-1,4-phenylene) | 88 °C | 286 °C |

This table is based on data for polymers synthesized under specific conditions and is illustrative of the properties achievable. researchgate.net

Synthesis of Diarylalkynyl Arenes

Diarylalkynyl arenes are an important class of compounds used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for their synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org

The differential reactivity of the halogens in this compound makes it an excellent substrate for sequential, regioselective Sonogashira couplings. elsevierpure.com The carbon-iodine bonds are significantly more reactive towards the palladium catalyst than the carbon-chlorine bond. wikipedia.org This allows for the selective coupling of terminal alkynes at the iodo-positions while leaving the chloro-substituent untouched. This step-wise functionalization enables the synthesis of unsymmetrical diarylalkynyl arenes, which are otherwise challenging to prepare. organic-chemistry.org For example, a twofold Sonogashira coupling with an arylacetylene would yield a 2-chloro-1,4-bis(arylethynyl)benzene. The remaining chlorine atom can then be used in subsequent cross-coupling reactions to introduce a third, different functional group.

| Aryl Halide | Alkyne | Product | Catalyst System |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Bis(4-bromophenyl)acetylene | Pd(PPh₃)₄ / CuI |

| 1,3-Diiodobenzene | Phenylacetylene (B144264) | 1,3-Bis(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | 2-Bromo-4-(phenylethynyl)quinoline | Pd(PPh₃)₄ / CuI |

This table presents examples of diarylalkynes synthesized from various dihaloarenes, illustrating the utility of the Sonogashira reaction. wikipedia.orglibretexts.org

Scaffolds for Hypervalent Iodine Compounds

Hypervalent iodine compounds are widely used in organic synthesis as mild and selective oxidizing agents and as reagents for electrophilic group transfer. organic-chemistry.orgnih.govbeilstein-journals.org Diaryliodonium salts, a class of hypervalent iodine(III) reagents, are particularly valuable as arylating agents. acs.org 1,4-Diiodobenzene and its derivatives can serve as precursors to difunctional hypervalent iodine compounds. acs.org

This compound can be used as a scaffold to create novel hypervalent iodine reagents. The two iodine atoms can be oxidized to higher valence states, for example, by treatment with oxidizing agents like peracetic acid in the presence of an acid. This would lead to the formation of a di-hypervalent iodine compound, such as a bis(diacetoxyiodo) derivative. The presence of the electron-withdrawing chloro group on the aromatic ring is expected to influence the reactivity and stability of these reagents, potentially leading to enhanced oxidative power or altered selectivity in group transfer reactions. mdpi.com

| Class | General Structure | Typical Application |

|---|---|---|

| (Diacetoxyiodo)arenes | ArI(OAc)₂ | Oxidizing agent |

| Diaryliodonium salts | [Ar₂I]⁺X⁻ | Arylating agent |

| (Dichloroiodo)arenes | ArICl₂ | Chlorinating agent |

This table provides an overview of common classes of hypervalent iodine(III) reagents and their primary applications in organic synthesis. organic-chemistry.orgnih.gov

Role in Catalysis and Reagent Development

The unique electronic and steric properties of this compound make it a valuable starting material for the development of new ligands for catalysis and novel reagents with tailored reactivity.

Precursors for Ligands in Metal-Catalyzed Reactions

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where they are used to tune the steric and electronic properties of metal catalysts, thereby influencing their activity, selectivity, and stability. beilstein-journals.orgnih.govbeilstein-journals.org The synthesis of phosphine ligands often involves the formation of carbon-phosphorus bonds, for which palladium-catalyzed cross-coupling reactions of aryl halides with phosphines are a common method. organic-chemistry.org

This compound is a promising precursor for the synthesis of bidentate phosphine ligands. The higher reactivity of the iodo-substituents allows for their selective replacement with phosphine groups via palladium-catalyzed phosphination, while the chloro-substituent remains intact. nih.gov This would yield a 1-chloro-2,5-bis(phosphino)benzene derivative. The chloro group in the final ligand can serve to electronically modify the properties of the phosphine donors or act as a handle for further functionalization, for example, by anchoring the ligand to a solid support.

| Ligand Structure | Potential Application |

|---|---|

| 1-Chloro-2,5-bis(diphenylphosphino)benzene | Cross-coupling reactions (e.g., Suzuki, Heck) |

| 1-Chloro-2,5-bis(dicyclohexylphosphino)benzene | Cross-coupling reactions, hydrogenation |

This table presents hypothetical structures of phosphine ligands that could be synthesized from this compound and their potential applications in catalysis.

Development of New Reagents Based on its Reactivity

The development of new reagents with unique reactivity is a central theme in synthetic organic chemistry. As discussed in section 6.1.3, this compound can be a precursor to novel hypervalent iodine reagents. The presence of the chloro-substituent on the aryl ring of a diaryliodonium salt, for instance, can significantly impact its reactivity in arylation reactions. nih.gov

Electron-withdrawing groups on the aryl ring of a diaryliodonium salt can influence the selectivity of the aryl group transfer in metal-free arylations. beilstein-journals.org A diaryliodonium salt derived from this compound would possess a chloro-substituted aryl group. This would make the iodonium center more electrophilic, potentially increasing its reactivity as an arylating agent. Furthermore, the electronic dissymmetry introduced by the chloro group could be exploited to achieve selective transfer of one aryl group over another in unsymmetrical diaryliodonium salts. This allows for the development of more efficient and selective arylation reagents for the synthesis of complex organic molecules. ncl.ac.uk

Advanced Materials Research

Organic semiconductors are a class of materials that exhibit semiconducting properties due to their carbon-based molecular structures, primarily extended π-conjugated systems. These materials are the foundation for a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Photoelectronic polymers are a subset of these materials that can absorb light to generate charge carriers or emit light when a voltage is applied.

The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These methods allow for the precise construction of a polymer backbone by linking different aromatic monomers. A dihalogenated monomer, such as this compound, possesses reactive sites (the C-I bonds) that are highly suitable for such coupling reactions. The differential reactivity between the iodo and chloro substituents could potentially allow for sequential, site-selective polymerizations, adding a layer of synthetic control.

The specific substitution pattern of this compound—with a chlorine atom breaking the symmetry of the diiodobenzene core—would be expected to influence the resulting polymer's properties. This asymmetry could disrupt crystal packing, potentially leading to materials with higher solubility and different thin-film morphologies compared to polymers derived from symmetric monomers like 1,4-diiodobenzene. This can have a significant impact on the charge transport and photophysical properties of the resulting semiconductor. However, specific research detailing the synthesis and characterization of polymers using this compound as a monomer for these applications is not prominently featured in the reviewed literature.

The field of specialty materials encompasses a vast range of substances designed for specific, high-performance applications. The properties of these materials are often "tunable," meaning they can be precisely controlled by modifying the chemical structure of their constituent molecules. Halogenated organic compounds are valuable in this context for several reasons.

The presence of iodine and chlorine atoms on a benzene (B151609) ring, as in this compound, offers several avenues for creating specialty materials. The iodine atoms are particularly useful for forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor). These interactions can be used to direct the self-assembly of molecules into highly ordered supramolecular structures, such as co-crystals or liquid crystals. The strength and directionality of halogen bonds can be tuned, which in turn tunes the bulk properties of the material, such as its melting point, solubility, and optical properties.

Furthermore, the C-I and C-Cl bonds can serve as reactive handles for post-polymerization modification or for grafting the molecule onto surfaces to create functional coatings. The introduction of a chlorine atom alongside two iodine atoms provides a unique combination of steric and electronic effects that could be exploited to fine-tune material properties. For example, in the context of liquid crystals, the asymmetric shape of this compound could influence the mesophase behavior and transition temperatures. Despite these possibilities, there is a lack of specific, published research demonstrating the use of this compound in the synthesis of these tunable specialty materials.

Vii. Conclusion and Future Research Directions

Current Challenges in the Chemistry of 2-Chloro-1,4-diiodobenzene

Despite its potential, the synthetic utility of this compound is hampered by several key challenges, primarily centered around achieving site-selective reactivity. The presence of two identical, highly reactive iodine atoms and a less reactive chlorine atom on the benzene (B151609) ring presents a significant hurdle for regioselective functionalization.

Furthermore, the synthesis of this compound itself can be complex, often requiring multi-step procedures that may not be high-yielding. The purification of the final product and its derivatives can also be challenging due to the high molecular weight and potential for sublimation.

The table below summarizes some of the key challenges associated with the chemistry of this compound.

| Challenge | Description |

| Site-Selectivity | Difficulty in selectively functionalizing one of the two iodine atoms in cross-coupling reactions, often leading to mixtures of products. acs.orgnih.gov |

| Reactivity Control | The high reactivity of the C-I bonds can lead to undesired side reactions or over-functionalization. |

| Synthesis and Purification | Multi-step synthetic routes can be inefficient, and purification of the final products can be challenging. |

| Limited Commercial Availability | The compound is not as readily available as some other dihaloarenes, which can limit its use in large-scale applications. |

Emerging Research Avenues and Untapped Potential

Despite the existing challenges, several exciting research avenues are emerging that could unlock the full potential of this compound. These are largely focused on leveraging its unique electronic and structural properties.

A significant area of interest is its use as a precursor for hypervalent iodine compounds. rsc.org Sterically hindered diiodobenzenes have been shown to form stable di-hypervalent iodine compounds, which are valuable as recyclable reagents and Lewis acids. rsc.org The chloro-substituent in this compound could modulate the reactivity and stability of such hypervalent iodine species, opening up new possibilities in organic synthesis.

The development of novel catalytic systems that can achieve site-selective functionalization is a major research focus. mdpi.com This includes the design of specific ligands for palladium-catalyzed cross-coupling reactions that can differentiate between the two iodine atoms based on the subtle electronic influence of the adjacent chlorine atom. nsf.gov Success in this area would dramatically increase the value of this compound as a versatile building block.

Furthermore, the potential of this compound in photoredox catalysis is an area ripe for exploration. The carbon-iodine bond can be susceptible to photocatalytic activation, which could enable novel, metal-free C-C and C-heteroatom bond formations under mild conditions. tue.nl

Interdisciplinary Research Prospects Involving Halogenated Arenes

The unique properties of halogenated arenes, including this compound, position them at the intersection of several scientific disciplines, offering exciting prospects for interdisciplinary research.

Materials Science: The ability of iodine atoms to participate in halogen bonding makes diiodobenzenes attractive building blocks for crystal engineering and the design of supramolecular materials. oup.comwikipedia.org Halogen bonds are highly directional non-covalent interactions that can be used to control the self-assembly of molecules into well-defined architectures. wikipedia.orgacs.org The presence of the chlorine atom in this compound could influence the strength and directionality of these halogen bonds, allowing for the fine-tuning of the resulting supramolecular structures. acs.org This could lead to the development of new functional materials with applications in areas such as liquid crystals and organic electronics. researchgate.net

Supramolecular Chemistry: The study of non-covalent interactions is central to supramolecular chemistry. Dihalogenated arenes are excellent models for studying halogen bonding and other weak intermolecular forces. oup.com Theoretical and experimental studies on the supramolecular assemblies of this compound could provide fundamental insights into the nature of halogen bonding and its interplay with other non-covalent interactions, such as π-stacking. nih.gov

The table below outlines some of the key interdisciplinary research prospects for halogenated arenes like this compound.

| Field | Research Prospect | Potential Application |

| Materials Science | Crystal engineering using halogen bonding. oup.comwikipedia.org | Development of liquid crystals, organic semiconductors, and porous materials. researchgate.net |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. nih.govdntb.gov.ua | Drug discovery and development, leveraging halogen bonding for target affinity. wikipedia.orgnih.gov |

| Supramolecular Chemistry | Fundamental studies of halogen bonding and self-assembly. oup.comnih.gov | Design of complex molecular architectures and functional supramolecular systems. |

| Catalysis | Development of site-selective catalytic methodologies. mdpi.com | Efficient synthesis of complex organic molecules. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1,4-diiodobenzene, and how do reaction conditions impact yield and purity?

The synthesis typically involves iodination of chloro-substituted benzene precursors using iodine monochloride (ICl) or similar agents. For example, 2,5-dimethoxy-1,4-diiodobenzene is synthesized via iodination of methoxy-substituted derivatives under controlled temperatures (40–60°C). Key parameters include stoichiometric ratios of iodinating agents, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction duration, which affect regioselectivity and byproduct formation. Protection of reactive sites (e.g., using ethyl orthoformate groups) may prevent side reactions during multi-step syntheses .

Q. Which analytical techniques are most suitable for characterizing the structural and electronic properties of this compound?

- Single-crystal X-ray diffraction (SC-XRD) resolves halogen bonding patterns and molecular packing .

- Photoluminescence (PL) spectroscopy assesses electronic transitions influenced by iodine's heavy atom effect, often showing red-shifted spectra in co-crystals .

- Thermogravimetric analysis (TGA) and infrared (IR) spectroscopy evaluate thermal stability and hydrogen bonding in derived complexes .

- Mass spectrometry (MS) and NMR verify molecular weight and substitution patterns, though low ion intensity in diiodinated products may require optimized ionization .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound reacts violently with water, releasing toxic gases. Use inert atmospheres (argon/nitrogen), anhydrous solvents, and corrosion-resistant PPE (gloves, goggles). Storage requires desiccants and moisture-free conditions .

Advanced Research Questions

Q. How do halogen bonding interactions involving this compound direct the formation of supramolecular architectures?

Co-crystallization with electron-deficient acceptors (e.g., tetrafluoro-1,4-diiodobenzene) generates directional X-bonded 2D networks, stabilized by π–π stacking. These assemblies enhance charge transport in organic semiconductors and modulate PL behavior, as seen in red-shifted spectra with increased intensity . Such structures are promising for optoelectronic materials with tunable bandgaps.

Q. Why does this compound exhibit lower efficiency in Pd-catalyzed cross-coupling reactions compared to dibromo analogs?

Despite iodide's superior leaving group ability, steric hindrance from bulky iodine atoms impedes intramolecular catalyst transfer. RuPhos-supported Pd catalysts show reduced efficiency due to incomplete catalyst regeneration and competing side reactions. Strategies like bulkier ligand design or stepwise coupling protocols may improve outcomes .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) simulations can map electron density distributions, identifying reactive sites for electrophilic substitution. Coupled with experimental data (e.g., SC-XRD bond lengths), these models explain regioselectivity in halogen bonding and guide synthetic optimization .

Q. What strategies mitigate thermal and hydrolytic instability during catalytic applications of this compound?

Encapsulation in hydrophobic matrices (e.g., metal-organic frameworks) or functionalization with stabilizing groups (e.g., silyl ethers) enhances stability. Reaction conditions must exclude moisture; anhydrous solvents (THF, toluene) and inert atmospheres are critical .

Data Contradiction Analysis

Q. Why do some studies report contradictory reactivity trends for aryl iodides versus bromides in cross-coupling reactions?

While aryl iodides generally undergo faster oxidative addition with Pd(0), steric and electronic factors in 1,4-diiodobenzene derivatives can reduce efficiency. For example, 2,5-dimethoxy-1,4-diiodobenzene shows lower ion intensity in mass spectrometry compared to dibromo analogs, suggesting competing decomposition pathways under catalytic conditions .

Methodological Recommendations

- For synthetic optimization: Prioritize ligand screening (e.g., RuPhos vs. SPhos) and stepwise temperature gradients .

- For stability: Use real-time monitoring (e.g., in situ IR) to detect moisture-induced degradation .

- For supramolecular design: Combine SC-XRD with DFT to correlate structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.